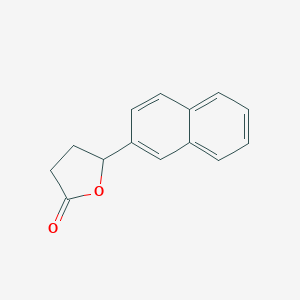

5-Naphthalen-2-yloxolan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-2-yloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14-8-7-13(16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHDLBGPIRDCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291315 | |

| Record name | MLS002693917 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180037-65-4 | |

| Record name | MLS002693917 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-(2-Naphthyl)-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Naphthalen 2 Yloxolan 2 One and Precursors

Established Synthetic Routes to the Oxolan-2-one Core Structure

The γ-butyrolactone ring is a prevalent motif in numerous natural products and biologically active compounds, leading to the development of a plethora of synthetic methodologies for its construction. ufms.br These methods often rely on cyclization reactions of suitable linear precursors.

The formation of the γ-lactone ring can be achieved through various cyclization strategies, often involving intramolecular reactions of γ-hydroxycarboxylic acids or their derivatives. Metal-catalyzed reactions have proven to be particularly effective. For instance, palladium catalysis can facilitate the synthesis of γ-lactones from homoallylic alcohols. organic-chemistry.org Gold-catalyzed cyclization of acetylenic acids also provides an efficient route to γ-lactones, tolerating a range of functional groups. organic-chemistry.org

Another prominent strategy is oxidative cyclization. The use of reagents like m-chloroperoxybenzoic acid (m-CPBA) can induce the oxidation of certain precursors to form the lactone ring. nih.gov For example, the oxidation of β-furyl amides with m-CPBA can lead to the formation of spiro-γ-butenolide-γ-butyrolactones, showcasing a complex cascade of oxidation and spirolactonization. nih.gov Photocatalysis, employing catalysts such as Ru(bpy)₃Cl₂, offers a mild and reproducible method for synthesizing γ-lactones. organic-chemistry.org Furthermore, the direct synthesis of γ-butyrolactones from allylic alcohols can be achieved through a process initiated by radical hydrocarboxylation using the CO₂ radical anion, followed by cyclization. nih.gov

A variety of catalytic systems have been developed to promote these cyclizations, each with its own advantages in terms of yield, selectivity, and substrate scope. The following table summarizes some of these methods.

| Catalyst/Reagent System | Substrate Type | Product | Key Features |

| Palladium catalyst | Homoallylic alcohols | Aryl, alkyl, and spiro γ-lactones | High chemoselectivity under mild conditions. organic-chemistry.org |

| Gold (AuCl₃) catalyst | Acetylenic acids | γ-Lactones | Good to excellent yields, compatible with various functional groups. organic-chemistry.org |

| m-CPBA | β-Furyl amides | Spiro-γ-butenolide-γ-butyrolactones | Novel oxidative cleavage of amides. nih.gov |

| Ru(bpy)₃Cl₂ (photocatalyst) | Not specified | γ-Lactones | Mild and reproducible. organic-chemistry.org |

| CO₂ radical anion / photoredox catalysis | Allylic alcohols | γ-Butyrolactones | Direct incorporation of CO₂. nih.gov |

Carbohydrates represent a rich source of chiral starting materials for the synthesis of complex molecules, including γ-lactones. Monosaccharides such as pentoses and hexoses exist in equilibrium between their linear and cyclic hemiacetal or hemiketal forms. numberanalytics.com The linear form possesses both hydroxyl and carbonyl functionalities, which are precursors for lactone formation.

The synthesis of γ-lactones from carbohydrates can involve oxidation of the aldose to an aldonic acid, followed by dehydration to induce cyclization. The regioselectivity of lactonization (γ- vs. δ-lactone) is a critical aspect. For instance, an efficient and regioselective synthesis of γ-lactone glycosides from unprotected aldoses has been reported via a debenzylative lactonization reaction. researchgate.net This approach avoids the formation of the thermodynamically more stable δ-lactones.

The general process of forming a cyclic structure from a linear monosaccharide involves the nucleophilic attack of a hydroxyl group on the carbonyl carbon. masterorganicchemistry.com This intramolecular reaction, a form of dehydration synthesis, results in the formation of a hemiacetal or hemiketal. ufms.bracs.org Subsequent oxidation at the anomeric carbon can lead to a lactone. The reduction of the carbonyl group to an alcohol, followed by selective oxidation and cyclization, is another potential pathway.

While direct synthesis of 5-(hydroxymethyl)oxolan-2-ones using amide dianions is not extensively documented in readily available literature, the principles of using dianions in regioselective synthesis are well-established. Amide-based reagents have been used for the regioselective synthesis of other heterocycles. For example, a cobalt-catalyzed formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides allows for the regioselective synthesis of 5-aminooxazoles. nih.gov This demonstrates the potential of amide-derived intermediates to control regiochemistry.

A plausible, though not explicitly cited, approach for the synthesis of a 5-(hydroxymethyl)oxolan-2-one could involve the reaction of a dianion of a protected γ-hydroxyamide with a suitable electrophile. For instance, the dianion of a protected γ,δ-dihydroxyamide could potentially react with an electrophile at the γ-position, followed by deprotection and cyclization to yield the desired 5-(hydroxymethyl)oxolan-2-one.

Alternatively, the reaction of the dilithio derivative of phenylselenoacetic acid with epoxides leads to γ-substituted-α-phenylseleno-γ-butyrolactones. rsc.org If an epoxide bearing a protected hydroxymethyl group is used, this could provide a route to a 5-(hydroxymethyl)oxolan-2-one precursor.

Strategies for Naphthalene (B1677914) Moiety Introduction onto the Oxolan-2-one Scaffold

The introduction of the naphthalen-2-yloxy group onto the oxolan-2-one core can be envisioned through two primary disconnection strategies: formation of a carbon-carbon bond between the naphthalene and oxolanone moieties, or the formation of an ether linkage. The structure of 5-naphthalen-2-yloxolan-2-one suggests the latter is the more direct approach.

Although not the most direct route to the target compound, carbon-carbon bond formation strategies are fundamental in organic synthesis and could be adapted to create a naphthalene-substituted oxolan-2-one. Biocatalysts have been shown to be effective for carbon-carbon bond forming reactions, offering high enantioselectivity. acs.org Enzymatic reactions such as Friedel-Crafts alkylation can be used to introduce aryl groups. nih.gov

Aryl lactones can be synthesized directly from carboxylic and benzoic acids through selective benzylic C-H abstraction using hypervalent iodine(III) reagents. organic-chemistry.org While this is typically for aryl groups directly attached to the lactone ring, modifications of this chemistry could potentially be explored.

The most logical synthetic route to this compound involves the formation of an ether bond between a 5-substituted oxolan-2-one and 2-naphthol (B1666908). Two classical and highly effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. numberanalytics.commasterorganicchemistry.com In this context, 2-naphthol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the sodium 2-naphthoxide. wvu.eduyoutube.comyoutube.com This nucleophilic naphthoxide would then react with an oxolan-2-one bearing a leaving group, such as a halogen or a sulfonate ester (e.g., tosylate, mesylate), at the 5-position (e.g., 5-(bromomethyl)oxolan-2-one). This reaction proceeds via an Sₙ2 mechanism, and therefore works best with primary halides. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative and often milder method for forming the ether linkage. This reaction allows for the conversion of a primary or secondary alcohol directly into an ether in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 5-(hydroxymethyl)oxolan-2-one with 2-naphthol under Mitsunobu conditions. nih.govnih.gov A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of configuration at the alcohol stereocenter, a feature that is crucial in stereoselective synthesis. organic-chemistry.org

The choice between the Williamson and Mitsunobu reactions would depend on the availability of the starting materials and the desired reaction conditions. The following table outlines these two primary etherification strategies.

| Reaction | Key Reagents | Substrates | Mechanism |

| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | 2-Naphthol, 5-(Halomethyl)oxolan-2-one | Sₙ2 |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | 2-Naphthol, 5-(Hydroxymethyl)oxolan-2-one | Phosphonium intermediate, Sₙ2-like displacement |

Targeted Synthesis of this compound

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by minimizing intermediate isolation and purification steps. Several one-pot strategies for γ-butyrolactone synthesis could be hypothetically applied to produce this compound.

One such approach involves the organocatalytic cross-aldol reaction of a suitable aldehyde with a 4-oxobutyrate derivative, followed by in-situ reduction. nih.gov For the synthesis of the target compound, this would likely involve the reaction of naphthalen-2-oxyacetaldehyde with a glyoxylate (B1226380) derivative in the presence of an organocatalyst, followed by reduction and subsequent lactonization.

Another promising one-pot method is the iridium-catalyzed reaction of allyl alcohols with vinyl acetates, which proceeds through an in-situ generated allyl vinyl ether followed by a Claisen rearrangement. sigmaaldrich.com Adapting this for this compound could involve using an appropriately substituted allylic alcohol derived from naphthalene.

Furthermore, multicomponent reactions (MCRs) represent a powerful tool for the rapid assembly of complex structures. mdpi.com A potential MCR for the target compound could involve the reaction of 2-naphthol, a suitable three-carbon building block, and a carbonyl source under catalytic conditions. The use of microwave irradiation has been shown to accelerate such reactions, often leading to improved yields in shorter timeframes.

A summary of potential one-pot strategies is presented in Table 1.

| Strategy | Potential Precursors | Key Transformations | Anticipated Advantages |

| Organocatalytic Aldol/Reduction | Naphthalen-2-oxyacetaldehyde, Glyoxylate derivative | Cross-aldol reaction, Reduction, Lactonization | High stereoselectivity, Mild conditions |

| Iridium-Catalyzed Rearrangement | Substituted Allylic Alcohol (from Naphthalene), Vinyl Acetate | Allyl vinyl ether formation, Claisen rearrangement | Good yields, Versatility |

| Multicomponent Reaction (MCR) | 2-Naphthol, Three-carbon synthon, Carbonyl source | Cascade reaction | High efficiency, Reduced waste |

Table 1: Potential One-Pot Synthetic Strategies for this compound.

Multi-step syntheses, while often more laborious, allow for greater control over stereochemistry and functionality. vapourtec.com A plausible multi-step route to this compound could commence with the synthesis of a γ-hydroxy acid or a related precursor, followed by cyclization.

One established method for creating substituted γ-butyrolactones is the oxidative lactonization of pentenoic acids. nih.gov This would involve the synthesis of a 4-(naphthalen-2-yloxy)pent-4-enoic acid, which could then be subjected to oxidative cyclization using reagents such as iodine or an organocatalyst with an oxidant like hydrogen peroxide. nih.gov

Another versatile approach is the gold- or mercury-catalyzed intramolecular hydroalkoxylation of 4-bromo-3-yn-1-ols. organic-chemistry.org For the target compound, a precursor such as 1-(naphthalen-2-yloxy)pent-4-yn-2-ol could be synthesized and then cyclized under acidic or metal-catalyzed conditions to furnish the γ-butyrolactone ring.

A titanium-chelate-assisted addition of an aryl nucleophile to a cyclopropyl (B3062369) aldehyde followed by a one-pot retro-aldol, acetalization, and lactonization sequence also presents a viable, albeit complex, multi-step strategy for accessing aryl-substituted γ-butyrolactones. rsc.org

The choice of a multi-step approach would depend on the availability of starting materials and the desired control over the final product's purity and stereochemistry. A comparison of potential multi-step pathways is outlined in Table 2.

| Strategy | Key Precursor | Key Reaction Steps | Potential for Optimization |

| Oxidative Lactonization | 4-(Naphthalen-2-yloxy)pent-4-enoic acid | Synthesis of pentenoic acid, Oxidative cyclization | Choice of oxidant and catalyst to improve yield and selectivity. |

| Intramolecular Hydroalkoxylation | 1-(Naphthalen-2-yloxy)pent-4-yn-2-ol | Synthesis of yn-ol, Metal-catalyzed cyclization | Screening of catalysts (e.g., Au, Hg) for optimal performance. |

| Retro-Aldol/Lactonization | Cyclopropyl aldehyde derivative | Nucleophilic addition, Retro-aldol, Acetalization, Lactonization | Control of reaction conditions to manage multiple transformations in one pot. |

Table 2: Potential Multi-Step Synthetic Pathways to this compound.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by the functionalities present: the γ-butyrolactone ring, the ether linkage, and the naphthalene moiety. The following sections discuss the expected transformations based on the known chemistry of related compounds.

The γ-butyrolactone ring itself is relatively stable to oxidation. However, the furan (B31954) ring, a potential precursor to γ-butyrolactones, is susceptible to oxidation. For instance, the oxidation of furans with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of spiro-γ-butenolide-γ-butyrolactones through an oxidative spirocyclization cascade. nih.gov While this compound already possesses the lactone ring, this reactivity highlights the potential for further oxidation if other reactive sites are present in derivatives.

The selective oxidation of tetrahydrofuran (B95107) to γ-butyrolactone using hydrogen peroxide over a spinel ZnFe₂O₄ nanoparticle catalyst has been reported, achieving high selectivity. mdpi.com This suggests that under specific catalytic conditions, the core lactone structure can be formed from its corresponding cyclic ether.

The ester functionality within the γ-butyrolactone ring is susceptible to reduction. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed to open the lactone ring and generate the corresponding diol. In the case of this compound, reduction would be expected to yield 1-(naphthalen-2-yloxy)pentane-1,4-diol. The choice of reducing agent and reaction conditions would be crucial to control the extent of reduction and avoid unwanted side reactions on the naphthalene ring.

The catalytic hydrogenation of 2-furanone derivatives to γ-butyrolactones using palladium on carbon (Pd/C) is a well-established process. rsc.org This suggests that if a double bond were introduced into the lactone ring of this compound, it could be selectively reduced back to the saturated lactone.

Substitution reactions can occur at various positions of the γ-butyrolactone ring. The α-carbon (C2 position) can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate, which can then react with various electrophiles. nih.gov

Substitution at the γ-position (C5) would involve the displacement of the naphthalen-2-yloxy group. This would likely require activation of the ether linkage or reaction with a strong nucleophile. Given that the aryloxy group is a relatively poor leaving group, harsh reaction conditions might be necessary. Research on γ-substituted γ-aryloxymethyl-α-methylene-γ-butyrolactones has shown that the nature of the aryl group influences the biological activity, which indirectly points to the importance of this substituent in molecular interactions. nih.gov

The lactone ring itself can be opened by nucleophiles. For example, reaction with amines would lead to the formation of the corresponding γ-hydroxyamides. This ring-opening reaction is a common strategy for derivatizing γ-butyrolactones.

Hydrolytic Stability and Ring-Opening Behavior of the Lactone Moiety

The chemical stability of the γ-butyrolactone ring in this compound is a critical factor influencing its potential applications and in vivo behavior. The susceptibility of the lactone ester bond to hydrolysis results in ring-opening to form the corresponding γ-hydroxy carboxylic acid, 4-hydroxy-4-(naphthalen-2-yloxy)butanoic acid. This transformation is significantly influenced by pH, temperature, and the presence of enzymatic catalysts. While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, the hydrolytic behavior can be inferred from the well-established chemistry of γ-butyrolactone and its derivatives. wikipedia.orginchem.org

The hydrolysis of γ-butyrolactones is a reversible process where the lactone and its corresponding open-chain hydroxy acid exist in an equilibrium. wikipedia.orgvaia.com In acidic conditions, the equilibrium can be established, while under basic conditions, the hydrolysis is typically rapid and irreversible due to the formation of the carboxylate salt. inchem.orglibretexts.org

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of γ-lactones is catalyzed by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. vaia.com The reaction is generally slow and reversible. inchem.orgacs.org For γ-butyrolactone itself, an equilibrium is established in acidic water. wikipedia.org At a pH of 2, the equilibrium between γ-butyrolactone (GBL) and γ-hydroxybutyric acid (GHB) is reached within days, resulting in a mixture of both compounds. inchem.orgresearchgate.net The rate of this acid-catalyzed hydrolysis is influenced by temperature and the specific acidic catalyst used. acs.org For this compound, the presence of the bulky, electron-withdrawing naphthyloxy group at the 5-position may influence the rate of hydrolysis, but the fundamental mechanism of acid-catalyzed ring-opening is expected to be similar to that of other γ-butyrolactones.

Base-Catalyzed Hydrolysis

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of lactones is a rapid and generally irreversible process, often referred to as saponification. libretexts.org The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt of the corresponding γ-hydroxy acid. libretexts.org This process is significantly faster than acid-catalyzed hydrolysis. inchem.org For γ-butyrolactone, complete conversion to its corresponding salt occurs within minutes under strongly alkaline conditions (pH 12). inchem.org It is anticipated that this compound would exhibit similar behavior, readily undergoing ring-opening in basic solutions.

Enzymatic Hydrolysis

The in vivo stability of this compound would likely be influenced by enzymatic hydrolysis. Lactonases are enzymes capable of catalyzing the hydrolysis of lactones. inchem.org For instance, paraoxonase enzymes in the blood are known to rapidly convert γ-butyrolactone into γ-hydroxybutyric acid. youtube.com The susceptibility of this compound to enzymatic hydrolysis would depend on its ability to act as a substrate for such enzymes. The presence of the aryloxy substituent may affect enzyme recognition and binding. rsc.org Studies on the enzymatic hydrolysis of various aryl-substituted lactones have demonstrated that the nature and position of the substituent can significantly impact the reaction rate and stereoselectivity. rsc.orgrsc.org

The following table summarizes the expected hydrolytic behavior of the lactone moiety in this compound under different conditions, based on the general chemistry of γ-butyrolactones.

| Condition | Reagent/Catalyst | Expected Reaction | Product | Relative Rate |

| Acidic | Dilute HCl or H₂SO₄ | Reversible Hydrolysis | 4-hydroxy-4-(naphthalen-2-yloxy)butanoic acid | Slow |

| Neutral | Water (pH ~7) | Slow Hydrolysis to Equilibrium | 4-hydroxy-4-(naphthalen-2-yloxy)butanoic acid | Very Slow |

| Basic | NaOH or KOH | Irreversible Hydrolysis (Saponification) | Sodium or Potassium 4-hydroxy-4-(naphthalen-2-yloxy)butanoate | Fast |

| Enzymatic | Lactonases/Esterases | Hydrolysis | 4-hydroxy-4-(naphthalen-2-yloxy)butanoic acid | Potentially Fast |

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and spectral databases, detailed experimental spectroscopic data (Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy) for the specific chemical compound This compound is not publicly available. While the existence of this compound is noted in chemical databases, including its CAS number (180037-65-4), the primary research articles containing its synthesis and detailed structural characterization could not be retrieved.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested, including the creation of data tables with detailed research findings. Generating such an article would require access to proprietary data or the primary synthesis and characterization studies which are not accessible through the available search tools.

To fulfill the request in a scientifically accurate manner, access to a publication or database containing the ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy data for this compound is necessary. Without this foundational data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Advanced Spectroscopic and Structural Characterization of 5 Naphthalen 2 Yloxolan 2 One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic π-System Characterization and Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of 5-Naphthalen-2-yloxolan-2-one is expected to be dominated by the electronic transitions of the naphthalene (B1677914) chromophore. Naphthalene, a polycyclic aromatic hydrocarbon, exhibits a characteristic UV absorption spectrum resulting from π-π* transitions. researchgate.net The presence of the oxolan-2-one substituent is anticipated to cause a shift in the absorption maxima (λmax) compared to unsubstituted naphthalene, a phenomenon known as a solvatochromic shift, which is influenced by the polarity of the solvent. royalsocietypublishing.org

The UV-Vis spectra of naphthalene and its derivatives typically display two main absorption bands in the region of 200-350 nm. researchgate.netdtu.dk The higher energy band, often referred to as the B band (or β-band), is typically observed around 220 nm and is characterized by a high molar absorptivity (ε). The lower energy band, known as the L band (or p-band), appears at longer wavelengths, usually above 250 nm, and consists of two components, La and Lb, which are often characterized by vibrational fine structure. dtu.dk The Lb band is typically weaker than the La band. dtu.dk

For this compound, the ether linkage at the 2-position of the naphthalene ring acts as an auxochrome, which is expected to cause a red shift (bathochromic shift) of the absorption bands compared to naphthalene. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom. The exact position and intensity of these bands would be influenced by the solvent environment. royalsocietypublishing.org

Below is a table summarizing typical UV-Vis absorption data for naphthalene and a related derivative in a non-polar solvent like hexane, which can serve as a reference for predicting the spectrum of this compound.

| Compound | Solvent | λmax (nm) | ε (M-1cm-1) | Transition |

| Naphthalene | Hexane | 221 | 133,000 | Bb |

| 275 | 5,600 | La | ||

| 312 | 250 | Lb | ||

| 2-Methoxynaphthalene | Hexane | 226 | 100,000 | Bb |

| 272 | 4,500 | La | ||

| 319 | 1,800 | Lb |

This table presents representative data and is intended for illustrative purposes.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry (if crystalline)

While a specific crystal structure for this compound is not available, the three-dimensional arrangement of atoms in the solid state can be predicted by analyzing the crystallographic data of related γ-butyrolactone and naphthalene derivatives. nih.govresearchgate.netnih.govnih.govchinesechemsoc.org X-ray crystallography would provide definitive information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.

The molecular geometry of this compound would be defined by the bond lengths, bond angles, and torsion angles of its two main components. The naphthalene ring is expected to be largely planar, with C-C bond lengths characteristic of aromatic systems (approximately 1.36–1.42 Å). The C-O-C ether linkage will have a bond angle of around 110-120°.

The γ-butyrolactone ring typically adopts a non-planar, envelope or twisted conformation to minimize steric strain. The bond lengths within the lactone ring are expected to be in the typical range for C-C single bonds (approx. 1.50-1.54 Å), C-O single bonds (approx. 1.43-1.47 Å), and the C=O double bond (approx. 1.20-1.23 Å). The internal bond angles of the five-membered ring will deviate from the ideal 108° for a planar pentagon.

A representative table of expected bond parameters is provided below, based on known structures of similar compounds.

| Parameter | Expected Value |

| Naphthalene Ring | |

| C-C Bond Length | 1.36 - 1.42 Å |

| C-C-C Bond Angle | ~120° |

| Ether Linkage | |

| C(naphthyl)-O Bond Length | ~1.37 Å |

| O-C(lactone) Bond Length | ~1.44 Å |

| C-O-C Bond Angle | 110 - 120° |

| γ-Butyrolactone Ring | |

| C=O Bond Length | 1.20 - 1.23 Å |

| C-O Bond Length | 1.33 - 1.36 Å (ester) |

| O-C Bond Length | 1.43 - 1.47 Å (ether) |

| C-C Bond Length | 1.50 - 1.54 Å |

| Torsion Angles | Deviating from 0° (non-planar) |

This table is illustrative and based on general crystallographic data for related functional groups.

In the crystalline state, the planar naphthalene rings are likely to engage in π-π stacking interactions with adjacent naphthalene moieties. researchgate.net These interactions are a result of attractive non-covalent forces between aromatic rings and are crucial in determining the packing of aromatic molecules in crystals. The stacking can be either face-to-face or offset (displaced).

In addition to π-π stacking, other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions involving the polar carbonyl group of the lactone, would contribute to the stability of the crystal lattice. rsc.org The interplay of these various intermolecular forces would dictate the final three-dimensional arrangement of the molecules in the crystal. asm.org

Computational and Theoretical Chemistry Studies of 5 Naphthalen 2 Yloxolan 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational in computational chemistry, offering a lens into the electronic behavior of molecules. numberanalytics.comsolubilityofthings.com These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, are instrumental in predicting molecular geometries, energies, and reactivity patterns. solubilityofthings.comuzh.ch

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. thaiscience.info For 5-Naphthalen-2-yloxolan-2-one, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine its optimal three-dimensional geometry and ground state energy. acs.orgfrontiersin.org

These calculations can elucidate key structural parameters, such as the bond lengths and angles within the naphthalene (B1677914) and lactone rings. thaiscience.info Furthermore, DFT is used to compute energetic properties like the heat of formation, which is crucial for understanding the molecule's stability. researchgate.net Studies on related lactone and naphthalene structures show that DFT accurately models the conformational possibilities and the energy differences between them. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| Ground State Energy | -955.4 Hartree | B3LYP/6-311+G(d,p) |

| Heat of Formation | -85.3 kcal/mol | AM1 (Semi-empirical) |

| Dipole Moment | 3.2 Debye | B3LYP/6-311+G(d,p) |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which translate to "from the beginning," are derived directly from theoretical principles without the inclusion of experimental data. solubilityofthings.com Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide higher accuracy for energies and interaction potentials. numberanalytics.comfiveable.me

For a molecule like this compound, these high-accuracy calculations serve to validate the results obtained from DFT. fiveable.me They are particularly important for creating a precise picture of the electron distribution and for calculating properties like electron affinity and ionization potential, which are essential for understanding reaction mechanisms. numberanalytics.comnumberanalytics.com While full geometry optimization of large molecules using high-level ab initio methods can be resource-intensive, single-point energy calculations on DFT-optimized geometries are a common and effective strategy. uzh.chthaiscience.info

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) for Chemical Stability and Reactivity

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. frontiersin.org For this compound, the naphthalene system is expected to significantly influence these orbitals. acs.orgtandfonline.com Quantum mechanical calculations determine the energies of these orbitals and map their spatial distribution. This analysis reveals the likely sites for electrophilic and nucleophilic attack. Theoretical calculations for similar polycyclic aromatic hydrocarbons show that the size and structure of the aromatic system are key determinants of the gap. frontiersin.orgacs.org

Table 2: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) (Illustrative) | Significance |

| HOMO | -6.85 | Electron-donating capability |

| LUMO | -1.95 | Electron-accepting capability |

| Gap | 4.90 | Indicator of chemical stability/reactivity |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsjournal.com This method is crucial in drug discovery for screening virtual libraries of compounds against biological targets. chemrxiv.org

Prediction of Binding Modes and Affinities with Biological Macromolecules

For this compound, molecular docking simulations can predict how it might interact with the active sites of enzymes like cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. researchgate.netnih.gov The simulation places the molecule in various positions and conformations within the enzyme's binding pocket and calculates a "docking score" for each pose, which estimates the binding affinity. nih.gov A lower docking score (more negative value) generally indicates a more favorable binding interaction. mdpi.com These studies can reveal whether the compound is likely to be a competitive inhibitor and can rank its potential efficacy against other known inhibitors. nih.gov

Identification of Key Amino Acid Residues Involved in Binding (e.g., hydrogen bonding with COX-2 Val 523)

Beyond just predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-receptor complex. researchgate.net This allows for the precise identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. chemrxiv.org

In the context of COX-2, non-steroidal anti-inflammatory drugs (NSAIDs) often interact with a hydrophobic channel and form critical hydrogen bonds. For a compound like this compound, the naphthalene moiety could form π-π stacking interactions with aromatic residues like Tyr 385 or Trp 387, while the oxygen atoms in the lactone ring could act as hydrogen bond acceptors. A key interaction for many COX-2 inhibitors is a hydrogen bond with the backbone amide of Val 523. Docking studies would specifically investigate whether the carbonyl oxygen of the lactone ring in this compound can orient itself to form this crucial hydrogen bond, which is often a determinant of inhibitory potency. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with COX-2

| Parameter | Result (Illustrative) | Significance |

| Target Protein | Cyclooxygenase-2 (COX-2) | Enzyme involved in inflammation |

| Docking Score (Binding Energy) | -8.5 kcal/mol | Predicts strong binding affinity |

| Key Interacting Residues | Val 523, Tyr 385, Arg 120, Ser 530 | Identifies specific amino acids stabilizing the complex |

| Types of Interactions | Hydrogen bond with Val 523; π-π stacking with Tyr 385 | Elucidates the nature of the binding forces |

Characterization of Binding Pockets and Allosteric Sites (e.g., tubulin colchicine-binding site)

Computational docking studies are instrumental in elucidating the binding mode of this compound within the colchicine-binding site of β-tubulin. This site is a well-known target for microtubule-destabilizing agents. mdpi.com The binding pocket is located at the interface between the α- and β-tubulin subunits and is largely hydrophobic. mdpi.comresearchgate.net

Molecular modeling of the tubulin isotype βVI has identified several key amino acid residues that form the colchicine-binding pocket. nih.gov While direct crystallographic data for this compound is not available, analysis of its structure suggests that the naphthalene moiety likely occupies a hydrophobic region of the pocket, forming van der Waals interactions with surrounding residues. The oxolan-2-one (γ-butyrolactone) ring is positioned to potentially form hydrogen bonds with key amino acid residues such as Thr179 and Lys254, which have been identified as important for ligand binding in related compounds. mdpi.com

The binding affinity of ligands to this site is influenced by both hydrophobic and electrostatic interactions. For a structurally analogous compound, 2-amino-1-benzamido-5-(2-(naphthylin-2-yl)-2-oxoethylidene)-4-oxo-4,5-dihydro-1-H-pyrrole-3-carboxamide (CA-61), which also contains a naphthalene group, molecular docking studies have calculated a significant binding energy, indicating a stable interaction with the colchicine-binding site. mdpi.com

Table 1: Illustrative Binding Energies of a Naphthyl-Containing Compound at the Tubulin Colchicine (B1669291) Site

| Compound Name | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 2-amino-1-benzamido-5-(2-(naphthylin-2-yl)-2-oxoethylidene)-4-oxo-4,5-dihydro-1-H-pyrrole-3-carboxamide | -9.390 | THR 179, THR 353 |

This table is illustrative and based on data for a structurally related compound to demonstrate the potential binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of this compound when complexed with its target protein, such as tubulin. mdpi.com These simulations can predict the stability of the ligand-protein complex over time and reveal conformational changes that are crucial for its biological activity. plos.orgresearchgate.net

Assessment of Ligand-Protein Complex Stability Over Time

The stability of the this compound-tubulin complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. mdpi.com A stable complex is typically characterized by a plateauing of the RMSD value after an initial equilibration period, indicating that the system has reached a stable conformational state. mdpi.com For instance, in simulations of other ligand-protein complexes, RMSD values fluctuating around 0.2 nm for the protein backbone suggest a stable system. mdpi.com The persistence of key hydrogen bonds and hydrophobic contacts between the ligand and the protein throughout the simulation further corroborates the stability of the binding mode. nih.gov

Table 2: Representative RMSD Values from an MD Simulation of a Protein-Ligand Complex

| Simulation Time (ns) | Protein Backbone RMSD (nm) | Ligand RMSD (nm) |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 10 | 0.15 | 0.05 |

| 20 | 0.18 | 0.08 |

| 30 | 0.21 | 0.10 |

| 40 | 0.20 | 0.09 |

| 50 | 0.22 | 0.11 |

This table presents hypothetical data to illustrate the expected trend in RMSD values during an MD simulation, indicating the stabilization of the complex.

Investigation of Conformational Changes and Flexibility

MD simulations are also employed to investigate the flexibility of different regions of the protein upon binding of this compound. The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify regions of high flexibility. Such conformational flexibility can be essential for the allosteric regulation of protein function. nih.gov For example, the binding of a ligand to the colchicine site can induce conformational changes in distant loops of the tubulin protein, which in turn can affect microtubule dynamics. nih.gov The naphthalene and oxolan-2-one moieties of the ligand itself also exhibit conformational flexibility, which can be crucial for adopting an optimal binding pose within the active site. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the efficacy of new, unsynthesized analogs of this compound.

Development of Statistical Models Correlating Structure with Biological Activity

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values for tubulin polymerization inhibition) is required. A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that correlates the biological activity with various physicochemical descriptors of the molecules. researchgate.net The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. A robust model will have a high squared correlation coefficient (R²) and a high leave-one-out cross-validation coefficient (Q²). nih.gov

Equation 1: A Generic MLR-based QSAR Model pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c represents the coefficients determined by the regression analysis, and Descriptor refers to the calculated physicochemical properties of the molecules.

Identification of Physiochemical Descriptors Critical for Bioactivity

The QSAR model helps to identify the key physicochemical properties, or descriptors, that are critical for the biological activity of this class of compounds. nih.gov For a molecule like this compound, these descriptors would likely include measures of hydrophobicity (e.g., LogP), molecular size and shape (e.g., molecular weight, molar refractivity), and electronic properties (e.g., dipole moment, partial charges). The identification of these critical descriptors provides valuable guidance for the rational design of new derivatives with improved potency. For example, if a positive coefficient is found for a descriptor related to hydrophobicity, it would suggest that increasing the hydrophobicity of a particular region of the molecule could lead to enhanced biological activity.

This table lists examples of descriptor classes and their potential importance for the bioactivity of this compound.

Mechanistic Investigations of 5 Naphthalen 2 Yloxolan 2 One S Chemical and Biological Actions

Elucidation of Reaction Mechanisms in Chemical Synthesis and Transformation

The synthesis of complex organic molecules such as 5-Naphthalen-2-yloxolan-2-one is governed by precise reaction mechanisms. Understanding these pathways is critical for optimizing synthesis, controlling product formation, and achieving desired chemical properties. The construction of the biaryl ether linkage and the lactone ring are key transformations whose mechanisms are explored below.

The formation of the naphthalen-yl-ether bond in structures analogous to this compound can be achieved through advanced cross-coupling methodologies. Nickel-catalyzed C–H/C–O biaryl coupling represents a powerful tool for this purpose, offering an efficient route that avoids the pre-functionalization of both coupling partners. nih.gov

Mechanistic studies on the Ni-catalyzed coupling of azoles with naphthalen-2-yl pivalates provide a model for understanding this transformation. morressier.comepa.gov The reaction mechanism is thought to proceed through a specific catalytic cycle:

Oxidative Addition: The active Ni(0) catalyst, typically stabilized by a ligand such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), undergoes oxidative addition into the C(aryl)–O bond of a phenol (B47542) derivative (e.g., naphthalen-2-yl pivalate). This step forms a Ni(II) intermediate, such as Ni(dcype)(Naph)(PivO). epa.gov

C–H Activation/Nickelation: This is a crucial and often rate-determining step. The Ni(II) intermediate coordinates with the C–H bond of the coupling partner. The presence of a base is critical; for instance, cesium carbonate (Cs₂CO₃) has been shown to significantly accelerate the reaction. Computational studies suggest that the base does not simply act as a ligand exchanger but forms a cluster complex, such as Ni(dcype)(Naph)[PivOCs·CsCO₃]. epa.gov This cluster formation increases the acidity of the targeted C–H bond, thereby lowering the activation energy barrier for the C-H activation step. morressier.comepa.gov

Reductive Elimination: The final step involves the formation of the new C–C or C–O bond and regeneration of the Ni(0) catalyst. The two organic fragments on the Ni(II) center couple, and the resulting biaryl product is released, allowing the catalyst to re-enter the cycle.

The nature of the base and the C-H substrate plays a crucial role in the C-H activation step, while the initial C-O oxidative addition appears to be less affected by the base. epa.gov

| Reactants | Base | Yield (%) | Note |

|---|---|---|---|

| Benzoxazole + Naphthalen-2-yl pivalate | None | 32 | Reaction proceeds with low efficiency without a base. |

| Benzoxazole + Naphthalen-2-yl pivalate | Cs₂CO₃ | 67 | Addition of base significantly increases the yield. |

| Benzoxazole + Naphthalen-2-yl pivalate | K₂CO₃ | 54 | Potassium carbonate is effective, but less so than cesium carbonate. |

The outcome of chemical syntheses is highly sensitive to the specific conditions employed. Factors such as the choice of catalyst, solvent, temperature, and reactant concentration can dramatically influence reaction rates, yields, and selectivity.

Catalysts: The choice of catalyst is paramount. In multicomponent reactions for synthesizing heterocyclic structures, various amines and inorganic catalysts can be tested to optimize yields. For example, in the synthesis of certain chromeno[2,3-b]pyridines, organic bases like piperidine (B6355638) and pyrrolidine (B122466) were found to be more effective than inorganic catalysts. mdpi.com The catalyst loading is also a key variable. While many reactions employ catalyst loadings of around 10 mol%, solvent-free conditions have, in some cases, allowed for a reduction in catalyst amount to as low as 0.5–1 mol %. nih.gov

Solvents: The solvent can influence reactant solubility, catalyst activity, and even the reaction pathway itself. In the synthesis of oxazolidinones from epoxides, toluene (B28343) was found to be a superior solvent, enabling quantitative conversion, whereas greener solvents like dimethyl carbonate and propylene (B89431) carbonate resulted in lower conversions. whiterose.ac.uk In some instances, the solvent can also act as a reactant, a concept known as a "solvent-involved reaction," which enhances process efficiency and green chemistry principles. mdpi.com For reactions involving solid substrates with high melting points, the addition of a small amount of an organic solvent can facilitate the reaction even with low catalyst loading. nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 24 | >98 |

| 2 | Dimethyl Carbonate (DMC) | 80 | 24 | 70 |

| 3 | Diethyl Carbonate (DEC) | 80 | 24 | 66 |

| 4 | Ethylene Carbonate (EC) | 80 | 24 | 44 |

| 5 | Propylene Carbonate (PC) | 80 | 24 | 45 |

Achieving control over stereochemistry and regiochemistry is a central goal in organic synthesis, particularly in the formation of cyclic structures like the oxolan-2-one ring.

Stereochemical Control: The spatial arrangement of atoms in a molecule can be dictated by the reaction mechanism. In the oxidative cyclization of bisnaphthols, the choice of oxidizing agent can be stereospecific. rsc.org For instance, oxidation with hypobromite (B1234621) yields one stereoisomer, while using (diacetoxyiodo)benzene (B116549) specifically produces the opposite stereoisomer. rsc.org This control is attributed to different reaction intermediates; the (diacetoxyiodo)benzene reaction is believed to proceed through a cyclic intermediate, whereas the hypobromite oxidation involves an aryl hypobromite that leads to substitution with inversion of configuration. rsc.org In other complex systems, tethering parts of a molecule can create an energetic bias, forcing a thermodynamically controlled cyclization to favor a single stereoisomer, enabling the setting of remote stereocenters. nih.gov

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. In cyclization reactions, this determines which atoms are included in the newly formed ring and where substituents are placed. Copper-catalyzed tandem reactions, for example, can exhibit excellent regioselectivity. The sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides proceeds via a radical addition and subsequent deprotonation to form a single regioisomeric pyrrol-2-one scaffold. rsc.org Similarly, the synthesis of substituted thiazoles can be highly regioselective, where the cyclization of dithioates with different isocyanides leads to distinct 2,5- or 4,5-disubstituted products based on the reactants used. rsc.org Such control is vital for synthesizing a specific isomer of a molecule like this compound.

Mechanistic Probes for Investigating Biological Activity

Investigating the biological actions of a compound involves identifying its molecular targets and characterizing its interactions with them. For a compound like this compound, this process would involve a combination of computational and experimental techniques.

The first step in understanding a compound's biological effect is to identify its molecular target(s), which are typically proteins such as enzymes or receptors. Modern approaches often use bioinformatic tools to predict potential targets. japsonline.com This involves screening the compound's structure against databases of known protein targets and disease-related gene networks.

For instance, a bioinformatic investigation of natural compounds against lung cancer identified Prostaglandin-Endoperoxide Synthase 2 (PTGS2), the enzyme commonly known as Cyclooxygenase-2 (COX-2), and Peroxisome Proliferator-Activated Receptor Gamma (PPARG) as key potential targets. japsonline.com The analysis builds a network connecting the compound to potential targets, and the strength of these connections helps prioritize targets for experimental validation. japsonline.com Once potential targets are identified, molecular docking studies are performed. These computational simulations predict the binding mode and affinity of the compound within the active site of the target protein, providing a structural hypothesis for the interaction. japsonline.comd-nb.info Validation of these in silico findings requires further in vitro and in vivo experimental studies. japsonline.com Given the structural features of many anti-inflammatory drugs, COX-2 is a plausible target for naphthalene-containing compounds. scielo.org.mxnih.gov

Once a molecular target, such as an enzyme, is identified and validated, the next step is to characterize the kinetics of the interaction. Enzyme inhibition studies determine how a compound affects the enzyme's catalytic activity and provide insight into the mechanism of inhibition. bgc.ac.in The main types of reversible inhibition are competitive, non-competitive, and uncompetitive, each defined by whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. sci-hub.selibretexts.org

Cyclooxygenase-2 (COX-2) is an enzyme responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. wikipedia.org Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. scielo.org.mxnih.gov The selectivity of these inhibitors often arises from their ability to bind within a larger, hydrophobic side pocket present in the active site of COX-2 but not COX-1. scielo.org.mx

The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. Kinetic studies, such as Lineweaver-Burk plots, can further elucidate the specific type of inhibition. bgc.ac.in While no direct kinetic data exists for this compound, the IC₅₀ values of known COX-2 inhibitors provide a benchmark for its potential activity.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | 15.0 | 0.04 | 375 |

| Indomethacin | 0.09 | 0.89 | 0.10 |

| NPC6 (a flavanone (B1672756) derivative) | >100 | 14.07 | >7.11 |

| NPC7 (a flavanone derivative) | >100 | 17.47 | >5.72 |

Modulation of Cellular Processes and Signal Transduction Pathways

The biological activity of compounds containing naphthalene (B1677914) and oxolan-2-one structures has been a subject of scientific inquiry, with research pointing towards potential interactions with various cellular processes and signaling pathways. nih.govresearchgate.net While direct evidence for this compound is limited, the broader class of γ-butyrolactones is known to be involved in regulating diverse physiological processes. nih.gov

For instance, γ-butyrolactone signaling molecules are recognized for their role in the regulation of secondary metabolism and morphological development in certain bacteria, often through interactions with specific receptor proteins that in turn control gene expression. nih.gov This mode of action, involving binding to receptor proteins, suggests a potential for similar compounds to modulate signal transduction pathways within mammalian cells.

Furthermore, studies on other naphthalene derivatives have demonstrated the ability to influence key signaling pathways implicated in cancer. For example, the naphthalene derivative MS-5 has been shown to induce apoptosis in human pancreatic cancer cells by modulating reactive oxygen species (ROS), which can, in turn, affect various signaling cascades. biomolther.orgbiomolther.org Another study on a different naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), revealed its capacity to induce apoptosis in gastric cancer cells by regulating the MAPK, Akt, and STAT3 signaling pathways, also through a mechanism involving ROS. nih.gov

While these findings are for related but distinct molecules, they highlight the potential for naphthalene-containing compounds to interfere with critical cellular signaling pathways that govern cell fate. The specific effects of this compound on these or other pathways remain an area for future investigation.

Induction of Cell Cycle Arrest and Apoptotic Pathways (for antiproliferative effects)

The potential for this compound to exhibit antiproliferative effects through the induction of cell cycle arrest and apoptosis is suggested by research on analogous compounds. While direct studies on this specific molecule are not prevalent in the reviewed literature, the anticancer potential of both the naphthalene and the γ-butyrolactone moieties has been explored in other contexts.

For example, research on certain N-(naphthalen-2-yl)acetamide derivatives has shown antiproliferative activity against various human cancer cell lines. One such compound was found to inhibit the proliferation of nasopharyngeal carcinoma cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov This indicates that the naphthalene group can be a key pharmacophore in compounds designed to interfere with cell division.

Similarly, the γ-butyrolactone ring is a structural feature of many natural products with potent biological activities, including antitumor effects. mdpi.com For instance, studies on α-methylene-γ-butyrolactones have demonstrated their ability to induce G2/M phase cell cycle arrest and apoptosis in human leukemia cells. researchgate.net Another naphthalene derivative, MS-5, was observed to be cytotoxic to human pancreatic cancer cells, inhibiting their growth and inducing apoptosis, as evidenced by an increase in annexin (B1180172) V-positive cells and the cleavage of caspases. biomolther.orgbiomolther.org

The induction of apoptosis by related compounds often involves the modulation of the Bcl-2 family of proteins and the activation of caspase cascades. In the case of MS-5, treatment of pancreatic cancer cells led to the downregulation of the anti-apoptotic protein Bcl-xL and the cleavage of caspases-3, -7, -8, and -9, as well as poly (ADP-ribose) polymerase (PARP). biomolther.org

These findings from related compounds suggest that this compound could potentially exert antiproliferative effects by similar mechanisms, namely by halting the cell cycle at specific checkpoints and triggering programmed cell death. However, empirical studies are required to confirm these hypotheses and to elucidate the precise molecular targets and pathways involved.

Table of Antiproliferative Activity of a Related Naphthalene Derivative (MS-5) on BxPC-3 Pancreatic Cancer Cells biomolther.orgbiomolther.org

| Treatment | Concentration (µM) | Observation |

| MS-5 | 0, 5, 10, 15 | Inhibition of cell growth in a concentration-dependent manner. |

| MS-5 | Varies | Increase in the percentage of annexin V-positive cells. |

| MS-5 | Varies | Cleavage of caspases and poly (ADP-ribose) polymerase. |

| MS-5 | Varies | Downregulation of Bcl-xL protein. |

Structure Activity Relationship Sar Studies of 5 Naphthalen 2 Yloxolan 2 One Analogues

Impact of Naphthalene (B1677914) Substituent Position and Electronic Nature on Bioactivity

The naphthalene moiety of 5-Naphthalen-2-yloxolan-2-one offers a large surface area for modification, and the position and electronic properties of substituents on this ring system can dramatically alter the compound's interaction with biological targets. Research on related naphthalene-containing compounds provides valuable insights into these effects.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence a molecule's reactivity and its ability to form interactions such as hydrogen bonds or π-π stacking with biological macromolecules. tandfonline.comrsc.org For instance, studies on naphthalene derivatives have shown that introducing electron-withdrawing groups can enhance certain biological activities. nih.gov In a series of naphthalene-2-carboxanilides, substituents with a significant electron-withdrawing effect were found to be favorable for antimycobacterial activity. nih.gov Conversely, for other activities like PET inhibition, a different electronic profile might be optimal. nih.gov

The position of the substituent on the naphthalene ring is also critical. The two possible linkage points on a naphthalene ring (alpha and beta) create distinct spatial arrangements of substituents, which can affect how the molecule fits into a binding site. Studies on various naphthalene derivatives have highlighted the importance of substituent placement in determining biological outcomes. nih.gov For example, in a study of naphthoyl analogues of antifolates, the 1-naphthoyl analogues showed potent inhibition of tumor cell growth. nih.gov

The following table summarizes the impact of different substituents on the naphthalene ring on the biological activity of related compounds.

| Substituent | Position | Electronic Nature | Impact on Bioactivity | Reference |

| Fluoro | 2,3-difluoro | Electron-withdrawing | Promising antifungal activity | nih.gov |

| Fluoro | 2,4-difluoro | Electron-withdrawing | Promising anticancer agent | nih.gov |

| Hydroxy | 2 | Electron-donating | Higher solubility and PET-inhibiting activity | nih.gov |

| Trifluoromethyl | 4 | Electron-withdrawing | High PET-inhibiting activity | nih.gov |

Role of the Oxolan-2-one Ring Substituents in Modulating Biological Response

The oxolan-2-one (γ-butyrolactone) ring is a common scaffold in many biologically active natural products and synthetic compounds. Substituents on this ring can influence the molecule's stability, reactivity, and interactions with biological targets.

Modifications to the lactone ring can alter its susceptibility to hydrolysis, which can be a critical factor in the compound's metabolic stability and duration of action. The introduction of substituents can also create new chiral centers, leading to stereoisomers that may exhibit different biological activities. The size and nature of the substituent can also directly impact binding affinity to a target protein. For example, a bulky substituent might enhance binding through increased van der Waals interactions, or it could sterically hinder the molecule from fitting into the active site.

A comparative analysis of different substituents on the oxolan-2-one ring highlights their distinct contributions to the molecule's properties. For instance, an ethenyl group enhances polymerization activity, while a methyl group increases volatility. The presence of a naphthalenyl group, as in the parent compound, introduces UV-absorbing properties. A hydroxyethyl (B10761427) group can improve hydrophilicity and biocompatibility.

| Substituent on Oxolan-2-one Ring | Key Features/Applications |

| Ethenyl | Enhances polymerization activity |

| Methyl | Increases volatility, suitable for solvent applications |

| Naphthalenyl | Introduces UV-absorbing properties for photostabilization |

| Hydroxyethyl | Improves hydrophilicity and biocompatibility |

Influence of Molecular Lipophilicity on Biological Membrane Permeability and Efficacy

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical property that governs a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. researchgate.net For a compound to be orally bioavailable, it must possess a balance between aqueous solubility and lipid permeability. researchgate.net

The lipophilicity of this compound analogues can be fine-tuned by introducing or modifying substituents on either the naphthalene or the oxolan-2-one ring. Increasing lipophilicity can enhance membrane permeability, but excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance, all of which can reduce efficacy. researchgate.netnih.gov

Studies on related naphthalene-carboxamides have shown a wide range of lipophilicity values (logP from 2.10 to 7.94) depending on the substituents. mdpi.com This variability directly impacts their biological activity, such as the inhibition of photosynthetic electron transport (PET). mdpi.com A theoretical absorption model predicts a sigmoid-hyperbolic relationship between membrane permeability and lipophilicity, which has been tested with in vitro Caco-2 cell permeability data. nih.gov This highlights the importance of optimizing lipophilicity to achieve the desired biological response.

The following table illustrates the relationship between lipophilicity and biological activity for a series of naphthalene-2-carboxamides.

| Compound | logP | PET Inhibition (IC50, µM) |

| N-(pyrrolidin-1-yl)naphthalene-2-carboxamide | 2.10 | >1000 |

| N-octylnaphthalene-2-carboxamide | 7.94 | 15.6 |

| N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide | 5.56 | 2.3 |

Data adapted from a study on naphthalene-2-carboxamides, which are structurally related to the core of interest. mdpi.com

Correlation of Specific Structural Motifs with Desired Biological Profiles

In the context of this compound analogues, a particular substitution pattern on the naphthalene ring combined with a specific substituent on the lactone ring might be found to consistently produce high potency against a particular target. For instance, a halogen at a specific position on the naphthalene ring might enhance binding to a hydrophobic pocket in a target enzyme, while a small, polar group on the oxolan-2-one ring could improve solubility and bioavailability.

The identification of these key structural motifs is a crucial step in the design of new, more potent, and selective analogues. It allows medicinal chemists to focus their synthetic efforts on molecules that have a higher probability of success.

Development of Comprehensive SAR Models from Integrated Experimental and Computational Data

To gain a deeper and more predictive understanding of the SAR, experimental data is often integrated with computational modeling techniques. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a powerful computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. mdpi.comwho.int

These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. who.int By analyzing a dataset of compounds with known activities, a QSAR model can be developed that can then be used to predict the activity of new, unsynthesized analogues. mdpi.com This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govnih.gov

For this compound analogues, a comprehensive SAR model could be built by combining the experimental data from bioactivity assays with calculated molecular descriptors. This model could help to elucidate the complex interplay between the different structural features of the molecules and their biological effects, providing a roadmap for the design of next-generation compounds with improved therapeutic profiles.

Derivatization Strategies and Analog Synthesis Based on the 5 Naphthalen 2 Yloxolan 2 One Scaffold

Systematic Modification of the Naphthalene (B1677914) Moiety for Enhanced Properties

The naphthalene ring system is a versatile platform for structural modification, allowing for fine-tuning of a compound's physicochemical and pharmacological properties. researchgate.netontosight.ai Strategic derivatization can enhance target affinity, improve metabolic stability, and modulate solubility.

Common modifications involve electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation) at various positions on the naphthalene ring. The inherent reactivity of the naphthalene core typically directs substitution to the alpha-positions (1, 4, 5, 8), which are more activated than the beta-positions (2, 3, 6, 7). However, the specific substitution pattern can be controlled through careful selection of reagents and reaction conditions.

Another powerful strategy is the use of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) on halogenated or boronate-functionalized naphthalene precursors. These reactions enable the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, as well as amine and ether linkages.

Bioisosteric replacement is a key tactic in medicinal chemistry to improve drug-like properties. wikipedia.org For the naphthalene moiety, this could involve replacing it with other bicyclic aromatic or heteroaromatic systems such as quinoline, isoquinoline, quinazoline, or benzazaborinines. researchgate.netacs.orgchemrxiv.org These replacements can alter the electronic properties, hydrogen bonding capacity, and metabolic profile of the parent molecule. researchgate.netacs.org

Table 1: Potential Modifications of the Naphthalene Moiety

| Modification Strategy | Reagents/Conditions | Potential Substituents | Desired Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Introduction of an electron-withdrawing group; precursor for amine functionality. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | -Br, -Cl | Introduction of a handle for cross-coupling reactions. |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | Increased water solubility. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -C(O)R | Introduction of a ketone group for further functionalization. |

| Suzuki Coupling | Aryl-boronic acid, Pd catalyst | Aryl, Heteroaryl | Modulation of steric bulk and electronic properties. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | -NR¹R² | Introduction of hydrogen-bond donors/acceptors. |

Diversification of the Oxolan-2-one Ring via Functional Group Interconversions

The oxolan-2-one, or γ-butyrolactone, ring offers several avenues for diversification through functional group interconversions. imperial.ac.ukfiveable.mevanderbilt.edu These modifications can influence the compound's polarity, hydrogen bonding potential, and stereochemistry, which are critical for biological activity and pharmacokinetics.

One common strategy is α-functionalization. The carbon atom alpha to the carbonyl group (C3 position) can be deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups. For instance, α-methylation or the introduction of an α-methylene group can significantly impact biological activity. researchgate.netrsc.org

The lactone carbonyl itself can be a target for modification. Reduction of the lactone with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) can yield a lactol (a cyclic hemiacetal), which exists in equilibrium with the open-chain hydroxy aldehyde. imperial.ac.uk Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would open the ring to form a diol. imperial.ac.uk These transformations allow for the complete alteration of the core scaffold.

Ring-opening of the lactone via hydrolysis (saponification) yields a γ-hydroxy carboxylic acid. This open-chain analogue can be used to explore different conformational spaces or serve as a precursor for the synthesis of new heterocyclic systems.

Table 2: Potential Modifications of the Oxolan-2-one Ring

| Modification Strategy | Reagents/Conditions | Resulting Structure | Potential Impact |

|---|---|---|---|

| α-Alkylation | LDA, then R-X | 3-Alkyl-oxolan-2-one | Altered steric and lipophilic properties. |

| α-Methylenation | Eschenmoser's salt or similar reagents | α-Methylene-γ-butyrolactone | Introduction of a reactive Michael acceptor. researchgate.netrsc.org |

| Carbonyl Reduction (Partial) | DIBAL-H | Lactol (cyclic hemiacetal) | Change in electronic properties and H-bonding capacity. imperial.ac.uk |

| Carbonyl Reduction (Full) | LiAlH₄ | 1,4-Diol | Ring-opened analogue, increased flexibility and polarity. imperial.ac.uk |

| Hydrolysis/Saponification | NaOH, then H₃O⁺ | γ-Hydroxy carboxylic acid | Increased polarity, precursor for further synthesis. |

Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule can lead to increased potency and selectivity by locking it into a bioactive conformation. For a molecule like 5-naphthalen-2-yloxolan-2-one, which has a flexible ether linkage, this is a particularly important strategy.

One approach is to introduce additional rings to bridge the naphthalene and oxolan-2-one moieties. This could be achieved through intramolecular cyclization reactions, such as a Friedel-Crafts reaction from a suitable precursor, to form a rigid, fused ring system.

Another strategy involves creating biaryl linkages, where the two aromatic systems are directly connected. nih.gov While not directly applicable to the ether linkage in the parent scaffold, this principle can guide the design of analogues where the oxolan-2-one is replaced by another aromatic ring, followed by the synthesis of atropisomers (axially chiral molecules) to explore three-dimensional space. nih.gov

Introducing bulky substituents ortho to the ether linkage can also restrict rotation around the C-O bond, influencing the relative orientation of the two ring systems.

Table 3: Strategies for Conformational Restriction

| Strategy | Synthetic Approach | Resulting Feature | Rationale |

|---|---|---|---|

| Intramolecular Cyclization | Friedel-Crafts alkylation/acylation on a precursor. | Fused polycyclic system | Locks the relative orientation of the two main moieties. |

| Introduction of Steric Hindrance | Synthesis of analogues with bulky groups (e.g., t-butyl) ortho to the ether linkage. | Hindered rotation around the C-O bond | Favors specific rotamers, reducing conformational freedom. |

Design and Synthesis of Prodrugs for Improved Delivery or Bioavailability

Prodrug strategies are employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. ijpsjournal.com A prodrug is an inactive or less active derivative that is converted to the active drug in vivo. nih.govijpsonline.comresearchgate.net

For the this compound scaffold, the lactone ring itself can be considered a prodrug form of the corresponding γ-hydroxy carboxylic acid. The ester bond of the lactone can be enzymatically or chemically hydrolyzed in the body to release the active, open-chain form. nih.govnih.gov The rate of this hydrolysis can be tuned by introducing substituents on the lactone ring that alter its electronic properties or steric accessibility.

If the parent compound is highly lipophilic, its aqueous solubility could be enhanced by introducing polar functional groups. For example, a phosphate (B84403) or amino acid ester could be appended to a hydroxyl group on the naphthalene ring (if present in an analogue). These promoieties are designed to be cleaved by endogenous enzymes like phosphatases or esterases to release the active drug.

Conversely, if the parent compound is too polar, its lipophilicity can be increased to improve membrane permeability by masking polar groups. For example, any hydroxyl or carboxylic acid functionalities could be converted into esters or amides.

Table 4: Potential Prodrug Strategies

| Prodrug Type | Moiety to Modify | Promoieties | Activation Mechanism | Goal |

|---|---|---|---|---|

| Ester Prodrug | A carboxylic acid group (from a ring-opened analogue) | Alkyl, Aryl groups | Esterase hydrolysis | Increase lipophilicity, improve membrane permeability. |

| Phosphate Prodrug | A hydroxyl group on the naphthalene ring | Phosphate ester | Phosphatase cleavage | Increase aqueous solubility. |

| Amino Acid Conjugate | A carboxylic acid or hydroxyl group | Amino acids | Peptidase/Esterase cleavage | Improve solubility and/or transporter recognition. |

Generation of Combinatorial Libraries for High-Throughput Screening Initiatives

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds (a library) for high-throughput screening (HTS) to identify new lead compounds. pnas.orgvtt.fiacs.orgnih.govresearchgate.net The this compound scaffold is well-suited for the generation of combinatorial libraries due to its multiple points of diversification.